![molecular formula C12H8BrClO B14774570 3-Bromo-5-chloro-[1,1'-biphenyl]-4-ol](/img/structure/B14774570.png)
3-Bromo-5-chloro-[1,1'-biphenyl]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C12H8BrClO It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, chlorine, and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids. The process involves the following steps:
Starting Materials: 1-Bromo-3-chloro-5-iodobenzene and arylboronic acid.
Catalyst: Palladium-based catalysts are commonly used.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C)
Industrial Production Methods
Industrial production of 3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of biphenyl derivatives with different substituents.
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of dehalogenated biphenyls or biphenyl alcohols.
科学的研究の応用
3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
作用機序
The mechanism of action of 3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Bromo-5-chlorobiphenyl: Similar structure but lacks the hydroxyl group.
3-Bromo-3’-chloro-1,1’-biphenyl: Similar structure with different substitution pattern.
3-Bromo-5-chlorosalicylaldehyde: Contains an aldehyde group instead of a hydroxyl group .
Uniqueness
3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol is unique due to the presence of both halogen and hydroxyl groups on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C12H8BrClO |
|---|---|
分子量 |
283.55 g/mol |
IUPAC名 |
2-bromo-6-chloro-4-phenylphenol |
InChI |
InChI=1S/C12H8BrClO/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H |
InChIキー |
UFURQTUNNKOFEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-O-benzyl 7a-O-ethyl (7aR)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate](/img/structure/B14774489.png)


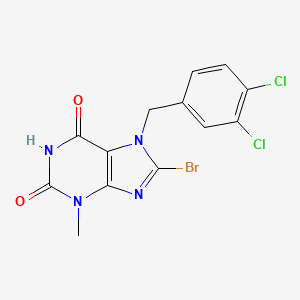
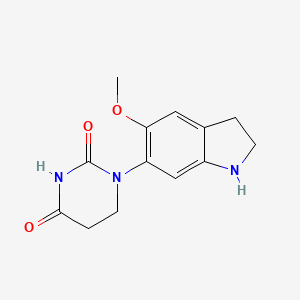

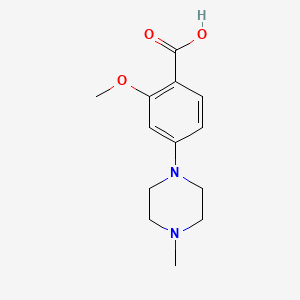
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14774540.png)
![tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate](/img/structure/B14774541.png)
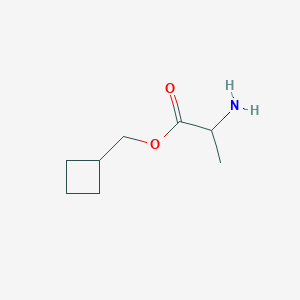
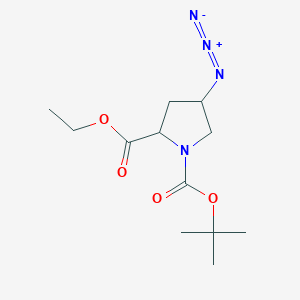
![2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide](/img/structure/B14774556.png)
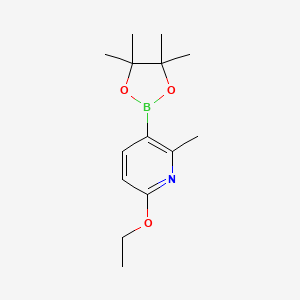
![2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14774569.png)
